molecular formula C15H13F3N2O2S B2751360 2-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine CAS No. 2034431-54-2

2-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine

Cat. No.: B2751360
CAS No.: 2034431-54-2
M. Wt: 342.34
InChI Key: CZWMITALWGYUBY-UHFFFAOYSA-N
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Description

2-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and a pyridine ring with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine typically involves multiple steps. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the pyridine ring with the trifluoromethyl group. The final step involves the formation of the thiophene ring and its attachment to the rest of the molecule. The reaction conditions often require the use of solvents like N,N-dimethylformamide and reagents such as chloroacetyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to a piperidine ring under certain conditions.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

2-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Thiophen-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
  • Thiophen-3-yl(3-((4-(methyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
  • Thiophen-3-yl(3-((4-(trifluoromethyl)pyridin-3-yl)oxy)pyrrolidin-1-yl)methanone

Uniqueness

2-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds .

Properties

IUPAC Name

thiophen-3-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2S/c16-15(17,18)11-1-4-19-13(7-11)22-12-2-5-20(8-12)14(21)10-3-6-23-9-10/h1,3-4,6-7,9,12H,2,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWMITALWGYUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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